2-Methoxy-1,4-naphthoquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Helicobacter pylori: MNQ demonstrated comparable effectiveness to amoxicillin in combating this bacterium associated with peptic ulcers [].

- Fusarium proliferatum: This fungus produces toxins harmful to plants, animals, and humans. Studies revealed MNQ's ability to inhibit this fungus with a minimal inhibitory dose of 8.0 mg/L [].

- Penicillium species: MNQ displayed antifungal activity against Penicillium italicum and Penicillium digitatum, fungi responsible for spoilage in citrus fruits [].

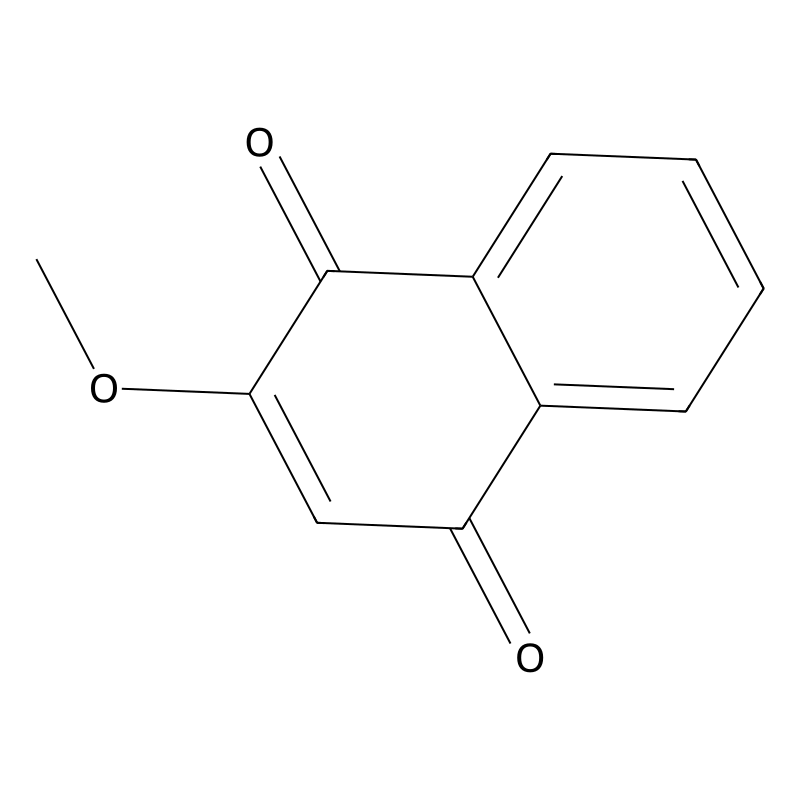

2-Methoxy-1,4-naphthoquinone is a naturally occurring compound belonging to the naphthoquinone class, characterized by a methoxy group attached to the naphthoquinone structure. This compound exhibits a yellowish color and is soluble in organic solvents. Its chemical formula is C₁₁H₈O₂, and it has a molecular weight of 176.18 g/mol. It is derived from various plant sources, notably from Impatiens balsamina, where it has been isolated and studied for its biological properties and potential therapeutic applications.

The mechanism of action of MNQ varies depending on the biological context. Here are some examples:

- Antibacterial activity: MNQ might inhibit Tet(X) efflux pumps in bacteria, preventing them from expelling tetracycline antibiotics [].

- Anticancer properties: MNQ may suppress the invasion and migration of breast cancer cells and could potentially target protein kinase C (PKC) enzymes involved in cancer cell signaling [, ].

- Neural repair: MNQ has been shown to stimulate the proliferation and activity of olfactory ensheathing cells, which are important for nerve regeneration []. The activation of the transcription factor Nrf2 might be involved in this process [].

2-Methoxy-1,4-naphthoquinone exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties. In vitro studies have demonstrated its effectiveness against antibiotic-resistant strains of Helicobacter pylori, with minimum inhibitory concentrations ranging from 0.156 to 0.625 μg/mL . Furthermore, it has been shown to induce apoptosis in lung adenocarcinoma cells via oxidative stress mechanisms and activation of the JNK and p38 MAPK signaling pathways . Its antioxidant activity contributes to its protective effects against oxidative damage in various biological systems.

The synthesis of 2-methoxy-1,4-naphthoquinone can be achieved through several methods:

- Extraction from Natural Sources: It can be isolated from plants like Impatiens balsamina using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis typically involves the methylation of 1,4-naphthoquinone using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Carbon Dot Synthesis: Recent studies have explored using 2-methoxy-1,4-naphthoquinone as a carbon source for synthesizing carbon dots through hydrothermal treatment in dimethyl sulfoxide .

2-Methoxy-1,4-naphthoquinone has several applications across various fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains.

- Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, it is being investigated for its potential use in cancer therapies.

- Antioxidant Supplements: Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress.

Studies on the interactions of 2-methoxy-1,4-naphthoquinone with biological systems have highlighted its role in modulating oxidative stress responses. For instance, it enhances ROS generation that leads to cell death in cancer cells . Additionally, its interaction with Helicobacter pylori suggests mechanisms that could be exploited for therapeutic interventions against gastric infections .

Several compounds share structural similarities with 2-methoxy-1,4-naphthoquinone. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone) | Naphthoquinone | Induces apoptosis and cell cycle arrest |

| Lawsone (2-Hydroxy-1,4-naphthoquinone) | Naphthoquinone | Antimicrobial and anticancer properties |

| Juglone (5-Hydroxy-1,4-naphthoquinone) | Naphthoquinone | Antimicrobial and anti-inflammatory effects |

Uniqueness of 2-Methoxy-1,4-naphthoquinone: Unlike these similar compounds, 2-methoxy-1,4-naphthoquinone exhibits strong activity against antibiotic-resistant Helicobacter pylori, making it particularly valuable for addressing gastric infections. Additionally, its specific apoptotic effects on lung adenocarcinoma cells highlight its potential as a targeted cancer therapeutic agent.

Molecular Structure and Formula

2-Methoxy-1,4-naphthoquinone is a substituted naphthoquinone derivative with the molecular formula C₁₁H₈O₃ [1] [3] [5]. The compound exhibits a quinone structure based on the naphthalene ring system, where the 1,4-positions contain carbonyl groups forming the characteristic quinone moiety [1] [7]. The methoxy group (-OCH₃) is positioned at the 2-carbon of the naphthoquinone ring, replacing a hydrogen atom at this location [1] [5].

The structural framework consists of a fused bicyclic aromatic system with two ketone functionalities and one ether linkage [3] [7]. The compound is systematically named as 2-methoxynaphthalene-1,4-dione according to International Union of Pure and Applied Chemistry nomenclature [1] [5]. Alternative chemical names include lawsone methyl ether and 2-methoxy-p-naphthoquinone [1] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈O₃ | [1] [3] |

| Molecular Weight | 188.18 g/mol | [3] [5] |

| CAS Registry Number | 2348-82-5 | [1] [2] |

| SMILES Notation | COC1=CC(=O)C2=CC=CC=C2C1=O | [4] [23] |

| InChI Key | OBGBGHKYJAOXRR-UHFFFAOYSA-N | [1] [5] |

Physical Characteristics and Properties

Melting Point and Boiling Point

The melting point of 2-methoxy-1,4-naphthoquinone has been consistently reported as 184-187°C in literature sources [2] [4] [7]. This relatively high melting point reflects the compound's crystalline nature and intermolecular interactions within the solid state [8] [12]. The boiling point has been estimated through computational methods as approximately 283.17°C, though this represents a theoretical calculation rather than experimental determination [7] [12].

| Thermal Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 184-187°C | Experimental | [2] [4] |

| Boiling Point | 283.17°C | Computational estimate | [7] [12] |

Solubility Profile

2-Methoxy-1,4-naphthoquinone demonstrates limited water solubility, with reported values of 31.23 mg/L at unspecified temperature conditions [7]. The compound exhibits significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide where concentrations of 50 mg/mL (265.70 millimolar) can be achieved with ultrasonic assistance [7].

The solubility characteristics reflect the compound's lipophilic nature due to the aromatic quinone structure and methoxy substitution [5] [11]. Enhanced dissolution occurs in polar aprotic solvents including dimethyl sulfoxide, acetone, and ethyl acetate [23]. The compound also shows solubility in chloroform and dichloromethane, indicating compatibility with moderately polar organic media [23].

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | 31.23 mg/L | Temperature not stated | [7] |

| Dimethyl sulfoxide | 50 mg/mL | Ultrasonic assistance | [7] |

| Organic solvents | High | Various conditions | [23] |

Crystalline Structure

The crystalline structure of 2-methoxy-1,4-naphthoquinone has been characterized through X-ray crystallographic analysis, revealing specific lattice parameters and molecular arrangements [15]. The compound forms crystalline solids with defined geometric parameters that influence its physical properties and intermolecular interactions [15].

Crystallographic studies on related naphthoquinone derivatives provide insights into the structural features of this compound class [15]. The presence of the methoxy group at the 2-position influences the crystal packing through potential hydrogen bonding interactions and steric effects [33].

Spectroscopic Characteristics

Ultraviolet-Visible Spectrum

The ultraviolet-visible absorption spectrum of 2-methoxy-1,4-naphthoquinone exhibits characteristic absorption maxima that reflect the electronic transitions within the quinone chromophore [18]. In methanol solution, the compound displays absorption wavelengths at 243, 248, 278, and 338 nanometers [18]. The absorption peak at 248 nanometers has been specifically noted for analytical detection purposes [18].

The extended conjugation system of the naphthoquinone framework, combined with the electron-donating methoxy substituent, influences the electronic absorption properties [16] [18]. These spectral characteristics are valuable for both analytical identification and photochemical studies of the compound [18].

| Wavelength (nm) | Solvent | Application | Reference |

|---|---|---|---|

| 243, 248, 278, 338 | Methanol | UV spectroscopy | [18] |

| 248 | Various | Analytical detection | [18] |

Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about 2-methoxy-1,4-naphthoquinone [18] [19]. The most prominent absorption bands occur at 1682 and 1648 cm⁻¹, corresponding to carbonyl stretching vibrations of the quinone moiety [18]. Additional significant bands appear at 1605 cm⁻¹ for aromatic carbon-carbon stretching and 1244 cm⁻¹ for carbon-oxygen stretching of the methoxy group [18].

The infrared spectrum provides definitive evidence for the presence of quinone carbonyls, aromatic ring systems, and ether functionalities [17] [19]. These spectroscopic signatures are consistent with the proposed molecular structure and serve as diagnostic tools for compound identification [18] [33].

| Frequency (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| 1682 | C=O stretching | Strong | [18] |

| 1648 | C=O stretching | Strong | [18] |

| 1605 | C=C aromatic | Medium | [18] |

| 1244 | C-O stretching | Medium | [18] |

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon-13 spectra [18] [32]. The proton nuclear magnetic resonance spectrum recorded at 600 megahertz in deuterated chloroform reveals characteristic chemical shift patterns for the naphthoquinone ring system and methoxy group [18] [32].

Carbon-13 nuclear magnetic resonance spectroscopy at 150 megahertz provides information about the carbon framework, including the quinone carbonyls, aromatic carbons, and the methoxy carbon [18] [32]. These spectroscopic data confirm the structural assignment and provide quantitative information about the molecular environment of individual atoms [21] [32].

Mass Spectrometry Profile

Mass spectrometric analysis of 2-methoxy-1,4-naphthoquinone reveals a molecular ion peak at mass-to-charge ratio 188, consistent with the molecular formula C₁₁H₈O₃ [1] [18]. The fragmentation pattern includes prominent peaks at mass-to-charge ratios 173 [M-CH₃]⁺, 158 [M-OCH₂]⁺, 102, and 89 [18].

Additional mass spectrometric data from electron ionization studies show significant fragment ions at 161.054626 (100% relative intensity), 146.032013 (70.73%), 115.050209 (47.61%), 129.029846 (21.09%), and 143.044266 (19.01%) [1] [13]. These fragmentation patterns provide structural confirmation and are useful for analytical identification purposes [18] [22].

| Mass-to-Charge Ratio | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|

| 188 | Variable | [M]⁺ | [18] |

| 173 | 18 | [M-CH₃]⁺ | [18] |

| 161.054626 | 100 | Fragment ion | [1] |

| 146.032013 | 70.73 | Fragment ion | [1] |

Chemical Reactivity

Redox Properties

2-Methoxy-1,4-naphthoquinone exhibits characteristic quinone redox behavior, capable of undergoing both one-electron and two-electron reduction processes [25] [29]. The compound can accept electrons to form semiquinone radical intermediates and subsequently hydroquinone species [25]. These redox transformations are fundamental to the biological activity and chemical reactivity of naphthoquinone compounds [25].

The redox cycling capability enables the compound to participate in oxidation-reduction reactions with various biological and chemical reducing agents [25] [29]. Reduction by mitochondrial NAD(P)H quinone oxidoreductase 1 has been specifically documented, yielding NAD⁺ and supporting cellular metabolic processes [29]. The compound serves as a substrate for various flavoprotein enzymes involved in cellular electron transport [25].

Electrophilic Characteristics

The quinone moiety of 2-methoxy-1,4-naphthoquinone confers electrophilic properties to the molecule, enabling reactions with nucleophilic species [30]. The electron-deficient nature of the quinone carbonyls makes the compound susceptible to nucleophilic attack at various ring positions [30]. The presence of the methoxy group influences the electronic distribution and reactivity patterns within the molecule [26] .

Electrophilic behavior is demonstrated through interactions with biological nucleophiles including amino acids, proteins, and other cellular components [30]. The compound can form covalent adducts with sulfur-containing nucleophiles and participate in Michael addition reactions [30].

Nucleophilic Substitution Patterns

2-Methoxy-1,4-naphthoquinone undergoes nucleophilic substitution reactions following distinct mechanistic pathways depending on reaction conditions [26] . Thermal reactions with nucleophiles such as methylamine result in replacement of the methoxy group at the 2-position [26]. Photochemical conditions induce alternative substitution patterns, with nucleophilic attack occurring at the 3-position while retaining the methoxy group [26].

The nucleophilic substitution reactions demonstrate high regiospecificity, with thermal and photochemical pathways yielding different constitutional isomers [26] [28]. These reactions provide synthetic routes for preparing structurally modified naphthoquinone derivatives [30]. The substitution patterns are influenced by electronic effects of the methoxy group and the inherent reactivity of the quinone system [26] [30].

| Reaction Conditions | Substitution Site | Product Type | Reference |

|---|---|---|---|

| Thermal | 2-position | Methoxy replacement | [26] |

| Photochemical | 3-position | Hydrogen replacement | [26] |

| Various nucleophiles | Multiple sites | Diverse derivatives | [30] |

Impatiens Species (Impatiens balsamina and Impatiens glandulifera)

The genus Impatiens represents the most extensively studied and well-documented source of 2-methoxy-1,4-naphthoquinone in the plant kingdom. Among the Impatiens species, Impatiens balsamina and Impatiens glandulifera have emerged as particularly rich sources of this specialized naphthoquinone compound [1] [2].

Impatiens balsamina, commonly known as garden balsam, has been identified as a primary natural source of 2-methoxy-1,4-naphthoquinone through extensive phytochemical investigations. This annual herb from the Balsaminaceae family demonstrates significant accumulation of the compound across multiple tissue types [3] [4]. Quantitative analyses using high-performance liquid chromatography have revealed that 2-methoxy-1,4-naphthoquinone concentrations in Impatiens balsamina seeds range from 0.11 to 0.71 mg per gram of dry weight, representing substantial variation among different batches and origins [5]. The compound has been consistently isolated from aerial parts of the plant using bioassay-guided fractionation techniques, confirming its widespread distribution throughout the plant structure [3].

Impatiens glandulifera, known as Himalayan balsam, represents another major source within the genus, with particularly notable concentrations documented in various plant tissues. Research has demonstrated that 2-methoxy-1,4-naphthoquinone levels in Impatiens glandulifera flowers range from 1.3 to 6.9 picomoles per milligram fresh weight [6] [7]. This invasive species has garnered significant attention due to its role in ecological interactions, with the compound contributing to its invasion success in European and North American ecosystems [6]. Comparative studies between Impatiens glandulifera and related species have shown that Impatiens glandulifera contains approximately 30-fold higher concentrations of 2-methoxy-1,4-naphthoquinone compared to Impatiens balfourii, highlighting the species-specific variation in compound accumulation [8].

Both Impatiens species demonstrate temporal variation in 2-methoxy-1,4-naphthoquinone content, with concentrations fluctuating throughout the growing season. Young leaves typically exhibit higher naphthoquinone concentrations early in the vegetative cycle, with levels decreasing as plants age toward the end of the growing season [8]. During flowering periods, the compound becomes particularly concentrated in floral tissues, suggesting developmental regulation of biosynthesis and accumulation patterns [8].

Rubia Species (Rubia yunnanensis)

Rubia yunnanensis, a member of the Rubiaceae family, represents a significant botanical source of 2-methoxy-1,4-naphthoquinone outside the Balsaminaceae family. This species has been documented as containing the compound specifically in its root tissues, marking it as the first reported occurrence of this naphthoquinone derivative within the Rubiaceae family [9] [10].

Phytochemical investigations of Rubia yunnanensis roots have employed comprehensive extraction and isolation procedures, leading to the identification of 2-methoxy-1,4-naphthoquinone alongside numerous other bioactive compounds including arborinane-type triterpenoids and anthraquinones [10]. The presence of this compound in Rubia yunnanensis represents an important example of convergent evolution in specialized naphthoquinone metabolism, as the Rubiaceae family is phylogenetically distant from the Balsaminaceae family where the compound was first characterized [10].

The occurrence of 2-methoxy-1,4-naphthoquinone in Rubia yunnanensis roots suggests tissue-specific accumulation patterns that may reflect the ecological and physiological roles of the compound within this plant family. Root localization potentially indicates involvement in below-ground chemical interactions, including allelopathic effects on soil microorganisms and neighboring plant species [11].

Other Botanical Sources

Beyond the primary sources in Impatiens and Rubia species, 2-methoxy-1,4-naphthoquinone has been documented in several other botanically diverse plant families, demonstrating the widespread but sporadic occurrence of this specialized metabolite across vascular plant lineages.

Swertia calycina, a member of the Gentianaceae family, represents the first documented occurrence of any naphthoquinone compound within this plant family [12]. Chemical screening of 25 Gentianaceae species identified Swertia calycina as exhibiting strong antifungal activity, with 2-methoxy-1,4-naphthoquinone isolated and identified as the primary bioactive compound responsible for this activity [12]. This discovery expanded the known taxonomic distribution of specialized naphthoquinones and highlighted the potential for discovering additional sources through systematic family-wide screening approaches [13].

Juglans regia (English walnut) has been reported as another source of 2-methoxy-1,4-naphthoquinone, specifically from the bark of its fruits [14]. This represents an interesting occurrence within the Juglandaceae family, which is already well-known for producing other specialized naphthoquinones such as juglone. The presence of 2-methoxy-1,4-naphthoquinone alongside other quinone derivatives in Juglans species suggests complex biosynthetic networks capable of producing structurally related but chemically distinct compounds [15].

Additional botanical sources have been documented through various phytochemical databases and natural product libraries, indicating that 2-methoxy-1,4-naphthoquinone may occur more widely in nature than currently recognized [16] [11]. The compound has been detected in extracts from various plant families, though comprehensive quantitative analyses and tissue-specific distribution studies remain limited for many of these sources.

Tissue-Specific Distribution

Accumulation in Leaves

Leaf tissues represent important sites of 2-methoxy-1,4-naphthoquinone accumulation and biosynthesis across multiple plant species, with distinct patterns of concentration and distribution documented through analytical chemistry approaches. In Impatiens species, leaf accumulation demonstrates complex temporal and developmental regulation that reflects both biosynthetic capacity and ecological function [8].

Temporal Accumulation Patterns: Research has established that young leaves of Impatiens glandulifera contain particularly high concentrations of naphthoquinones during early vegetative growth phases, with 2-methoxy-1,4-naphthoquinone levels subsequently declining as leaves mature and plants progress through their annual cycle [8]. This age-related variation in compound concentration suggests that biosynthetic activity is highest during periods of active leaf development and expansion.

Seasonal Distribution: Throughout the growing season in Impatiens glandulifera, leaf tissues demonstrate variable concentrations of 2-methoxy-1,4-naphthoquinone ranging from early season peaks to late season minima [8]. Comparative studies have shown that at the beginning of the growing season, leaves contain the highest naphthoquinone concentrations, while during flowering periods, the compound becomes redistributed toward reproductive tissues [8]. This temporal redistribution pattern indicates coordinated regulation between vegetative and reproductive tissue accumulation.

Comparative Leaf Analysis: Quantitative analyses comparing leaf tissues between Impatiens glandulifera and Impatiens balfourii have revealed significant species-specific differences in 2-methoxy-1,4-naphthoquinone accumulation [8]. While Impatiens glandulifera leaves consistently contain measurable concentrations of the compound, Impatiens balfourii leaves often show concentrations below detection limits, highlighting the species-specific nature of compound accumulation patterns.

Biochemical Precursor Relationships: In Impatiens balsamina, mature leaf tissues have been identified as the primary sites for accumulation of lawsone (2-hydroxy-1,4-naphthoquinone), which serves as the immediate biochemical precursor to 2-methoxy-1,4-naphthoquinone [2]. This spatial separation of precursor and product accumulation suggests tissue-specific regulation of the final methylation step in the biosynthetic pathway.

Presence in Flowers and Nectar

Floral tissues represent critical sites of 2-methoxy-1,4-naphthoquinone accumulation with specialized functions related to plant-pollinator interactions and nectar protection mechanisms. The distribution within floral structures demonstrates sophisticated tissue-specific localization patterns with important ecological implications [6] [7].

Floral Tissue Distribution: Detailed anatomical analyses of Impatiens glandulifera flowers have revealed that 2-methoxy-1,4-naphthoquinone is present throughout multiple floral components, including petals, stamens, and stigmas at concentrations ranging from 1.3 to 6.9 picomoles per milligram fresh weight [6]. Dissection studies have shown similar accumulation levels across these different floral tissues, suggesting coordinated biosynthetic regulation throughout the entire flower structure.

Developmental Stage Variation: Concentration analyses across different flower developmental stages have documented the presence of 2-methoxy-1,4-naphthoquinone in flower buds, unopened flowers, and fully opened flowers, with consistent accumulation patterns maintained throughout floral development [6]. This developmental consistency indicates that compound accumulation is established early in flower development and maintained throughout anthesis.

Nectar-Specific Localization: The calyx spur region of Impatiens glandulifera flowers, which serves as the primary nectar secretion site, contains particularly high concentrations of both 2-methoxy-1,4-naphthoquinone and its precursor lawsone [6]. Specifically, lawsone concentrations in the spur reach 42.5 picomoles per milligram fresh weight, significantly higher than in other floral tissues, while 2-methoxy-1,4-naphthoquinone maintains levels comparable to other flower parts [6].

Extra-floral Nectary Accumulation: Extra-floral nectaries of Impatiens glandulifera demonstrate the highest concentrations of 2-methoxy-1,4-naphthoquinone among all plant tissues examined, with significantly elevated levels compared to floral nectaries, leaves, and roots [6] [7]. These specialized secretory structures represent a unique accumulation site that may serve as a primary pathway for compound release into the environment.

Nectar Microbiome Effects: The presence of 2-methoxy-1,4-naphthoquinone and lawsone in nectar has been demonstrated to selectively inhibit fungal nectar microbes including Metschnikowia reukaufii and Aureobasidium pullulans, while not affecting bacterial nectar inhabitants such as Gluconobacter oxydans and Asaia prunellae [6] [7]. This selective antimicrobial activity suggests that floral accumulation serves specialized ecological functions in nectar protection and microbiome regulation.

Distribution in Capsule Pericarps

Seed capsule tissues represent the most concentrated sites of 2-methoxy-1,4-naphthoquinone accumulation in Impatiens species, with particularly high levels documented throughout multiple developmental stages. These reproductive structures demonstrate the highest tissue-specific concentrations reported for the compound, suggesting important protective functions for developing seeds [2] [17].

Developmental Stage Analysis: Comprehensive high-performance liquid chromatography analyses have demonstrated that 2-methoxy-1,4-naphthoquinone is present in significantly higher quantities in capsule pericarps throughout three distinct developmental stages: early-stage, mature-stage, and post-breaker stages [2] [17]. This consistent accumulation across developmental phases indicates sustained biosynthetic activity and compound stability throughout seed development.

Quantitative Concentration Data: Fresh seed capsule pericarps contain some of the highest reported concentrations of 2-methoxy-1,4-naphthoquinone, with levels reaching 40.3 picomoles per milligram fresh weight, alongside even higher concentrations of its precursor lawsone at 83.6 picomoles per milligram fresh weight [6]. These concentrations represent the second-highest tissue-specific accumulation levels documented, exceeded only by extra-floral nectaries.

Gene Expression Correlation: Transcriptomic analyses have revealed that the majority of genes involved in the 1,4-dihydroxy-2-naphthoate biosynthetic pathway are significantly upregulated in early-stage capsules compared to flower and leaf tissues [2] [17]. This differential gene expression pattern directly correlates with the observed high concentrations of 2-methoxy-1,4-naphthoquinone in capsule tissues, providing molecular evidence for tissue-specific biosynthetic regulation.

Protective Function Hypothesis: The exceptionally high concentrations of 2-methoxy-1,4-naphthoquinone in capsule pericarps likely serve protective functions for developing seeds, potentially providing antifungal and antimicrobial protection during the vulnerable seed development period [6]. The demonstrated inhibitory effects of the compound on various fungal pathogens support this protective role hypothesis.

Biosynthetic Pathway Localization: Correlation analyses have identified candidate genes encoding key enzymes including NADH-quinone oxidoreductase, UDP-glycosyltransferases, and S-adenosylmethionine-dependent O-methyltransferase that show expression profiles consistent with 2-methoxy-1,4-naphthoquinone accumulation patterns in capsule tissues [2] [17]. This molecular evidence indicates that capsule pericarps represent sites of active compound biosynthesis rather than simple accumulation from transport from other tissues.

Ecological Significance

Role in Plant Defense Mechanisms

2-Methoxy-1,4-naphthoquinone functions as a multifaceted chemical defense compound that provides protection against diverse biological threats through several distinct mechanisms. The compound demonstrates broad-spectrum antimicrobial activity while also serving specialized roles in plant-pathogen interactions and stress responses [6] [18] [19].

Antifungal Defense Systems: The compound exhibits potent antifungal activity against a wide range of fungal pathogens that threaten plant health and reproductive success. Laboratory assays have demonstrated significant growth inhibition against Fusarium proliferatum with a minimal inhibitory concentration of 8.0 milligrams per liter, indicating strong protective capacity against this agriculturally important pathogen [18] [20]. The compound also effectively inhibits Penicillium italicum growth with a minimal inhibitory concentration of 5.0 micrograms per milliliter, demonstrating its efficacy against fruit-rotting fungi [21].

Mechanism of Antifungal Action: Molecular studies using transcriptomic, proteomic, and metabolomic approaches have revealed that 2-methoxy-1,4-naphthoquinone disrupts multiple cellular processes in target fungi, particularly affecting glyoxylate and dicarboxylate metabolism, glycine, serine, and threonine metabolism, and pyruvate metabolism pathways that link to the tricarboxylic acid cycle [18] [20]. These metabolic disruptions lead to compromised cell membrane permeability and ultimately result in fungal cell death.

Nectar Protection Mechanisms: In floral tissues, 2-methoxy-1,4-naphthoquinone serves a specialized defensive role by protecting nectar from contamination by pathogenic fungi while maintaining beneficial bacterial communities [6] [7]. The compound selectively inhibits common fungal nectar microbes including Metschnikowia reukaufii and Aureobasidium pullulans at concentrations of 5-10 millimolar, while bacterial species such as Gluconobacter oxydans and Asaia prunellae remain unaffected [6]. This selective activity preserves nectar quality and prevents spoilage that could reduce pollinator attraction.

Oxidative Stress Defense: The quinone structure of 2-methoxy-1,4-naphthoquinone enables it to participate in cellular redox reactions that can generate reactive oxygen species, providing an additional layer of defense against invading pathogens [19]. This prooxidant activity can damage pathogen cellular components while plant cells maintain protective mechanisms against oxidative stress.

Allelopathic Effects

2-Methoxy-1,4-naphthoquinone demonstrates significant allelopathic properties that provide competitive advantages to producing plants through suppression of neighboring vegetation and modification of soil microbial communities. These allelopathic effects have been particularly well-documented in the context of plant invasions and ecological interactions [6] [22] [23].

Plant Growth Inhibition: The compound effectively inhibits germination and early growth of various herbaceous plant species, contributing to the competitive success of producing plants in diverse ecological contexts [6] [22]. Experimental studies have demonstrated that 2-methoxy-1,4-naphthoquinone concentrations leached from Impatiens glandulifera can reach 12.21 milligrams per liter in rainwater runoff, levels sufficient to cause significant growth inhibition in susceptible plant species [22].

Soil Microbial Community Effects: Beyond direct effects on competing plants, 2-methoxy-1,4-naphthoquinone significantly impacts soil microbial communities, particularly ectomycorrhizal fungi that form beneficial associations with many plant species [6]. Mycelium inhibition assays have revealed that the compound negatively affects the growth of these beneficial fungi, potentially disrupting plant-fungal symbioses that support ecosystem functioning and plant community stability.

Invasion Success Contribution: Research has established that the allelopathic properties of 2-methoxy-1,4-naphthoquinone have played a major role in the invasion success of Impatiens glandulifera in European and North American ecosystems [6] [22]. The compound provides a novel chemical weapon that native plant species have not evolved resistance mechanisms against, creating competitive advantages for the invasive species in established plant communities.

Environmental Release Mechanisms: The allelopathic effects of 2-methoxy-1,4-naphthoquinone depend on effective environmental release mechanisms that transport the compound from plant tissues into the surrounding soil environment [6] [22]. Evidence suggests that the compound can be leached from plant surfaces by precipitation, while extra-floral nectaries may serve as specialized release structures that deposit allelochemicals directly into soil environments through nectar secretion and subsequent weathering.

Plant-Biotic Interactions

2-Methoxy-1,4-naphthoquinone mediates complex interactions between plants and diverse biotic partners, including pollinators, herbivores, and aquatic organisms, demonstrating far-reaching ecological effects that extend beyond terrestrial plant communities [24] [6] [25].

Pollinator Interactions: While 2-methoxy-1,4-naphthoquinone provides protective benefits through nectar preservation, its presence in floral tissues creates complex interactions with pollinating insects. The compound does not appear to deter pollinator visitation, suggesting that concentrations in nectar remain below levels that would cause immediate toxicity to beneficial insects [6] [7]. However, the long-term effects of chronic exposure to naphthoquinone-containing nectar on pollinator health and behavior remain understudied.

Herbivore Defense Mechanisms: The compound provides protection against herbivorous insects through disruption of critical developmental processes, particularly affecting ecdysis and molting cycles [24]. Laboratory studies have demonstrated that 2-methoxy-1,4-naphthoquinone inhibits ecdysone 20-monooxygenase activity in multiple insect species including Drosophila melanogaster, Aedes aegypti, and Manduca sexta, with fifty percent inhibition concentrations ranging from approximately 3×10⁻⁵ to 7×10⁻⁴ molar [24]. This enzyme inhibition disrupts the conversion of ecdysone to its more physiologically active form, 20-hydroxyecdysone, thereby interfering with normal insect development and reducing herbivore pressure on producing plants.

Cross-Ecosystem Contamination: Research has revealed that 2-methoxy-1,4-naphthoquinone can affect organisms in aquatic ecosystems through terrestrial runoff, demonstrating the compound's capacity to mediate interactions across ecosystem boundaries [25]. Studies with freshwater crustaceans have shown that the compound interferes with the ability of Daphnia species to develop morphological defenses against predators, with Daphnia magna showing reduced body and tail spine length when exposed to predator cues in combination with 2-methoxy-1,4-naphthoquinone [25]. These effects indicate that terrestrial plant chemistry can have cascading effects on aquatic food webs and predator-prey dynamics.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.